N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896284-01-8
VCID: VC6423001
InChI: InChI=1S/C17H16N2O4S2/c1-3-23-13-8-5-9-14-15(13)18-17(24-14)19-16(20)11-6-4-7-12(10-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Molecular Formula: C17H16N2O4S2
Molecular Weight: 376.45

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

CAS No.: 896284-01-8

Cat. No.: VC6423001

Molecular Formula: C17H16N2O4S2

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide - 896284-01-8

Specification

CAS No. 896284-01-8
Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C17H16N2O4S2/c1-3-23-13-8-5-9-14-15(13)18-17(24-14)19-16(20)11-6-4-7-12(10-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Standard InChI Key JNGBXVBRABHTPQ-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound’s molecular formula, C₁₇H₁₆N₂O₄S₂, reflects a hybrid structure combining three distinct functional groups:

  • Benzamide backbone: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • 4-Ethoxybenzo[d]thiazole: A bicyclic system where the ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability.

  • 3-(Methylsulfonyl) substituent: The sulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, influencing both chemical reactivity and binding affinity.

The integration of these groups creates a multifunctional scaffold capable of diverse interactions, as evidenced by its calculated molecular weight of 376.45 g/mol and InChIKey JNGBXVBRABHTPQ-UHFFFAOYSA-N.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this compound remains unpublished, computational models predict key features:

  • Electron density distribution: The thiazole nitrogen and sulfonyl oxygen atoms serve as electrophilic sites, while the ethoxy group’s oxygen participates in hydrogen bonding.

  • Tautomeric potential: The thiazole ring may exhibit tautomerism, influencing its interaction with biological targets like bacterial enzymes.

Synthesis and Manufacturing Processes

General Synthetic Strategy

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide likely follows a multi-step route analogous to related benzothiazoles:

  • Thiazole ring formation: Condensation of 4-ethoxy-2-aminobenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions.

  • Benzamide coupling: Reaction of the thiazole amine with 3-(methylsulfonyl)benzoyl chloride via nucleophilic acyl substitution.

  • Purification: Chromatographic isolation using silica gel or recrystallization from ethanol/water mixtures.

Table 1: Representative Reaction Conditions

StepReagentsTemperatureYield
Thiazole formationChloroacetyl chloride, K₂CO₃80°C~65%
Benzamide couplingDMF, DIEART~72%
PurificationEthanol/water (3:1)->95% purity

Optimization Challenges

Key variables affecting yield include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may complicate purification.

  • Catalyst selection: Tertiary amines like DIEA suppress side reactions during acylation.

Chemical Properties and Reactivity

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro studies.

  • Thermal stability: Decomposes at 218°C without melting, indicating high thermal resilience.

Reactivity Profile

The compound undergoes characteristic reactions:

  • Nucleophilic substitution: Ethoxy group replacement with amines or thiols under acidic conditions.

  • Electrophilic aromatic substitution: Sulfonyl-directed meta-substitution with nitrating agents.

Table 2: Representative Derivatives

DerivativeModificationBiological Activity
Nitro analog-NO₂ at benzamide paraEnhanced Gram-− activity
MorpholinoethylSide chain additionImproved pharmacokinetics

Applications in Research and Development

Antimicrobial Drug Discovery

As a DHPS inhibitor lead, this compound’s scaffold is being optimized for:

  • Methicillin-resistant S. aureus (MRSA): Hybrid derivatives show MIC values of 4–8 μg/mL.

  • Mycobacterium tuberculosis: Structural analogs inhibit growth by 78% at 10 μM.

Chemical Biology Probes

Fluorescently tagged versions (e.g., BODIPY conjugates) enable real-time visualization of DHPS inhibition in bacterial biofilms.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureActivity
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamideC₂₃H₂₈N₄O₅S₂Morpholinoethyl side chainImproved solubility
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamideC₂₄H₂₁N₃O₃S₂Benzyl substitutionEnhanced CNS penetration

Future Directions and Research Opportunities

  • In vivo pharmacokinetics: Address poor oral bioavailability through prodrug strategies (e.g., esterification of the ethoxy group).

  • Resistance mitigation: Co-administer with dihydrofolate reductase inhibitors to reduce mutation-driven resistance.

  • Target expansion: Explore kinase inhibition potential given structural similarity to ATP-competitive inhibitors.

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